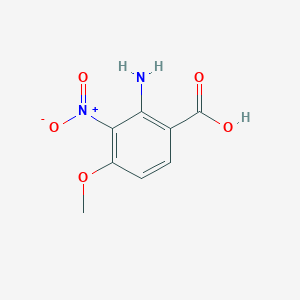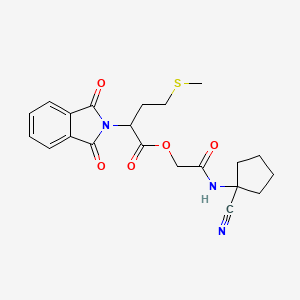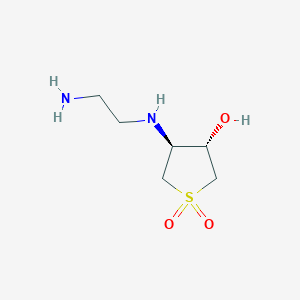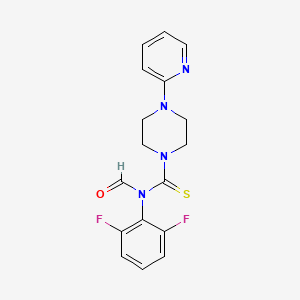![molecular formula C19H16N6OS B13363884 3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)
3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazine derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative condensation of 4-amino-5-(1H-indazol-3-yl)-4H-[1,2,4]triazole-3-thiol with fluorinated or nonfluorinated carboxylic acids in the presence of phosphorous oxychloride . This reaction forms the triazolothiadiazine ring system, which is then further functionalized to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
科学研究应用
3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: An antidepressant with structural similarities.
Uniqueness
What sets 3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is its unique combination of triazole, thiadiazole, and imidazo[1,2-a]pyridine rings. This structural complexity allows for a broader range of biological activities and potential therapeutic applications compared to simpler triazole-containing compounds.
属性
分子式 |
C19H16N6OS |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
6-(3-ethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6OS/c1-3-26-14-8-6-7-13(11-14)18-23-25-17(21-22-19(25)27-18)16-12(2)20-15-9-4-5-10-24(15)16/h4-11H,3H2,1-2H3 |
InChI 键 |
LSRUXOPIOHKANO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)

![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)

![N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13363878.png)

![3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13363894.png)
